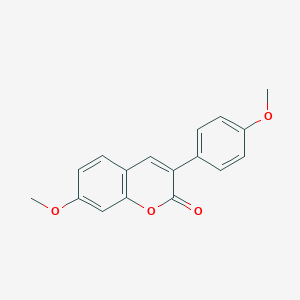
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
Synthesis Analysis
While specific synthesis methods for “7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one” are not found, there are general methods for synthesizing similar compounds. For instance, a convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported .Scientific Research Applications
Antimicrobial Activity
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has been found to exhibit significant antimicrobial activity. Mandala et al. (2013) synthesized novel derivatives of this compound and found them to have substantial antibacterial and antifungal properties, comparable to standard treatments. The relationship between the compound's structure and its biological activity was further explored through molecular docking studies (Mandala et al., 2013).
Anti-inflammatory and Antimicrobiotic Effects
Liu et al. (2008) isolated a compound from Belamcanda chinensis, structurally similar to this compound, noted for its anti-inflammatory and antimicrobiotic effects. This highlights the potential therapeutic applications of this class of compounds in treating inflammatory conditions and infections (Liu et al., 2008).
Synthesis and Characterization
The compound has been a focus in synthetic chemistry. Coelho et al. (1992) reported an efficient method for synthesizing related chromene compounds, demonstrating the versatility and potential for creating various derivatives (Coelho et al., 1992).
Phototransformation Studies
Khanna et al. (2015) explored the phototransformation of chromenones, including derivatives of this compound, revealing insights into their photochemical properties and potential applications in light-sensitive technologies (Khanna et al., 2015).
Molecular Docking and Structural Analysis
Sert et al. (2018) conducted molecular docking and structural analyses of novel hybrid compounds containing this chromenone, furthering our understanding of its interaction with biological targets and its potential in drug design (Sert et al., 2018).
Anticoagulant and Antibacterial Properties
Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives and evaluated their antibacterial and anticoagulant activities, indicating the compound's potential in developing new therapeutic agents (Zghab et al., 2017).
Solar Cell Applications
Gad et al. (2020) explored the use of chromen-2-one-based organic dyes, closely related to this compound, in dye-sensitized solar cells, showcasing the potential of these compounds in renewable energy technologies (Gad et al., 2020).
Future Directions
Given the wide range of pharmacological activities exhibited by structurally similar compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs.
Mechanism of Action
Target of Action
Chromanone derivatives, which include this compound, are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s worth noting that chromanone derivatives have been reported to exhibit diverse biological activities, suggesting a complex interaction with multiple targets .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Chromanone derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been shown to bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes . These interactions can result in changes in cellular processes such as apoptosis, proliferation, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, binding to plasma proteins such as albumin can affect its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in specific cellular compartments such as the cytoplasm and the nucleus . Targeting signals and post-translational modifications may direct it to these compartments, where it can interact with specific biomolecules and exert its effects .
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZDSVIFBIENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

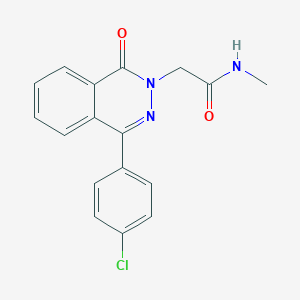
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B370615.png)
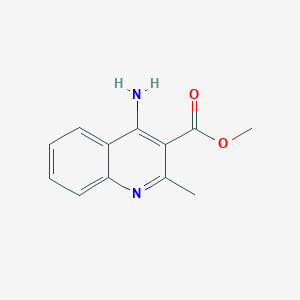
![Ethyl 5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B370647.png)
![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
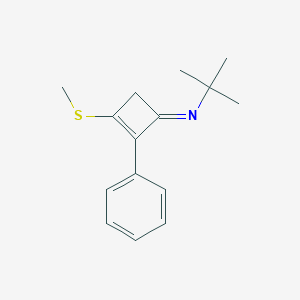
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)

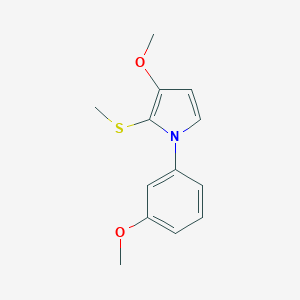
![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
